Sodium oxacillin monohydrate
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Overview
Description
Sodium oxacillin monohydrate is a semisynthetic penicillin antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is a beta-lactam antibiotic that is resistant to penicillinase enzymes, making it effective against penicillin-resistant Staphylococcus aureus . The compound is commonly used in clinical settings to treat infections caused by penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxacillin monohydrate is synthesized by modifying the penicillin nucleus, 6-aminopenicillanic acid. The process involves the acylation of the amino group with 5-methyl-3-phenyl-4-isoxazolyl carbonyl chloride under controlled conditions . The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the oxacillin side chain . The final product is purified through crystallization and filtration processes to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions: Sodium oxacillin monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: The isoxazolyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Hydrolysis: Penicilloic acid derivatives.
Oxidation and Reduction: Modified oxacillin derivatives.
Substitution: Isoxazolyl-substituted compounds.
Scientific Research Applications
Sodium oxacillin monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new beta-lactam antibiotics.
Medicine: Utilized in clinical trials to evaluate the efficacy of new antibiotic formulations.
Industry: Applied in the pharmaceutical industry for the production of injectable antibiotic solutions.
Mechanism of Action
Sodium oxacillin monohydrate is similar to other beta-lactam antibiotics such as methicillin, nafcillin, cloxacillin, dicloxacillin, and flucloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike methicillin, which has been largely replaced in clinical use, this compound remains a valuable antibiotic due to its stability against beta-lactamase enzymes .
Comparison with Similar Compounds
- Methicillin
- Nafcillin
- Cloxacillin
- Dicloxacillin
- Flucloxacillin
Properties
IUPAC Name |
sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYWUUZWWBNMB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3NaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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